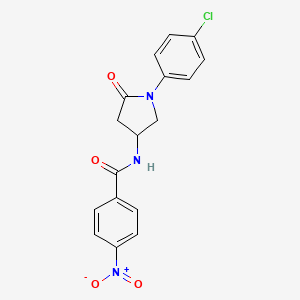

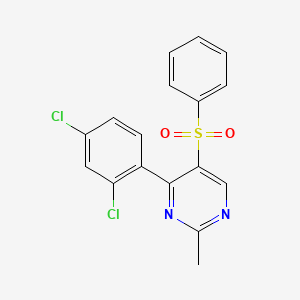

![molecular formula C17H9N3OS B2634696 (E)-4-(2-(benzo[d]thiazol-2(3H)-ylidene)-2-cyanoacetyl)benzonitrile CAS No. 476278-77-0](/img/structure/B2634696.png)

(E)-4-(2-(benzo[d]thiazol-2(3H)-ylidene)-2-cyanoacetyl)benzonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “(E)-4-(2-(benzo[d]thiazol-2(3H)-ylidene)-2-cyanoacetyl)benzonitrile” is a chemical compound that is involved in various chemical reactions . It seems to be used as a reagent in the synthesis of other compounds .

Synthesis Analysis

The synthesis of related compounds involves the use of arylbenzothiazolylether diazonium salts as dual-function reagents . Another method involves 1,3-dipolar cycloaddition of a bromobenzo[d]thiazol-2(3H)-one derivative with propargyl bromide and different aryl azides in a copper-catalyzed one-pot reaction .Chemical Reactions Analysis

This compound seems to be involved in radical-mediated intermolecular carboarylation of alkenes by cleaving inert C–O bonds . It also is part of a copper (II)-catalyzed cascade Csp2–P/C–C bond formation .Applications De Recherche Scientifique

Synthesis and Structure Elucidation

- A study by (Bera et al., 2021) described the synthesis of a similar compound, highlighting its potential anticancer activity against human monocytic cells. The compound's structure was established using X-ray crystallography, spectroscopic, thermal, and electrochemical methods.

Anticancer Properties

- (Nofal et al., 2014) investigated benzimidazole–thiazole derivatives for their anticancer properties. The derivatives showed promising activity against HepG2 and PC12 cancerous cell lines.

Synthesis of Derivatives

- A research by (Denisenko et al., 2011) focused on the acylation of similar compounds to yield 2-heterylidene-3-oxopentanedinitriles. These compounds were then transformed into quaternary salts of benzimidazolium, benzothiazolium, and thiazolium.

Antimicrobial Evaluation

- The synthesis of heterocyclic compounds incorporating a sulfamoyl moiety, as studied by (Darwish et al., 2014), aimed at producing antimicrobial agents. This study revealed promising results in both antibacterial and antifungal activities.

Application in Biological Imaging

- Research by (De la Torre et al., 2014) explored the use of (E)-2-(benzo[d]thiazol-2-yl)-3-heteroarylacrylonitriles derivatives for the quantification of cysteine in aqueous solution, demonstrating their potential in biological imaging.

Synthesis of Novel Compounds

- A study by (Ekhato & Rinehart, 2011) described the synthesis of carbon-14-and carbon-13-labeled phosphoric acid derivatives of similar compounds, highlighting their potential in pharmacological research.

Orientations Futures

Propriétés

IUPAC Name |

4-[(Z)-2-(1,3-benzothiazol-2-yl)-2-cyano-1-hydroxyethenyl]benzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H9N3OS/c18-9-11-5-7-12(8-6-11)16(21)13(10-19)17-20-14-3-1-2-4-15(14)22-17/h1-8,21H/b16-13- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWEWWXYFWCKSCY-SSZFMOIBSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)C(=C(C3=CC=C(C=C3)C#N)O)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)N=C(S2)/C(=C(/C3=CC=C(C=C3)C#N)\O)/C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H9N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

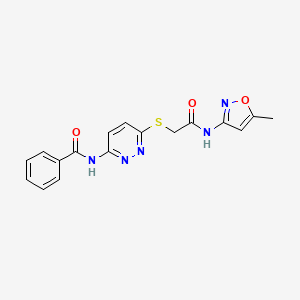

![2-[[1-[2-(Triazol-1-yl)ethyl]piperidin-3-yl]methoxy]pyrimidine](/img/structure/B2634618.png)

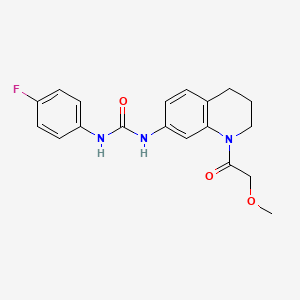

![ethyl 2-({[3-{3-[(2-furylmethyl)amino]-3-oxopropyl}-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]acetyl}amino)benzoate](/img/no-structure.png)

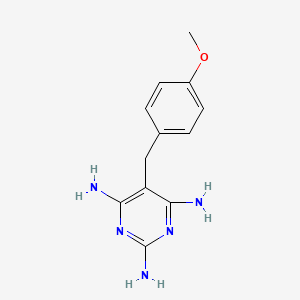

![1-(2-Chlorophenyl)-3-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2634620.png)

![2-[5-(Difluoromethyl)-1,3-thiazol-2-yl]benzoic acid](/img/structure/B2634624.png)

![N-[1-(2-Methoxypyridin-4-yl)cyclopropyl]but-2-ynamide](/img/structure/B2634625.png)

![6-(3-methoxyphenyl)-N-(5-nitrothiazol-2-yl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2634630.png)

![N-[2-(2,3-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,5-dimethoxybenzamide](/img/structure/B2634636.png)